molecular formula C20H23FN2O B11174318 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone

Cat. No.: B11174318
M. Wt: 326.4 g/mol
InChI Key: YGQREVILQMNBOV-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceutical agents, particularly those targeting neurological disorders.

    Pharmacology: The compound is studied for its potential as a receptor antagonist or agonist in various biological pathways.

    Biochemistry: It is used in the study of enzyme interactions and inhibition.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. The pathways involved can include neurotransmitter signaling, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
  • 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
  • 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone

Uniqueness

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards certain biological targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H23FN2O/c1-15-4-3-5-19(16(15)2)22-10-12-23(13-11-22)20(24)14-17-6-8-18(21)9-7-17/h3-9H,10-14H2,1-2H3

InChI Key

YGQREVILQMNBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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